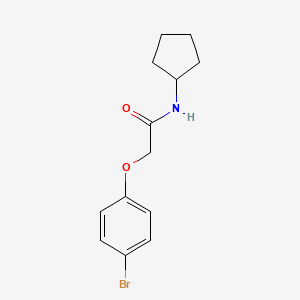

2-(4-bromophenoxy)-N-cyclopentylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMONXHVCJFSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Relevant Chemical Classes: Phenoxyacetamides and Cyclopentyl Amides

The structure of 2-(4-bromophenoxy)-N-cyclopentylacetamide can be deconstructed into two key functional motifs: a phenoxyacetamide core and a cyclopentyl amide substituent. Each of these classes of compounds has been a subject of interest in various fields of chemistry and pharmacology.

Phenoxyacetamides are a class of organic compounds characterized by a phenyl ring linked to an acetamide (B32628) group via an ether linkage. This scaffold is present in a number of biologically active molecules. The amide bond is a fundamental component of peptides and proteins, and its presence in synthetic molecules can confer a range of chemical and biological properties. pulsus.com The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation. pulsus.com

Cyclopentyl amides incorporate a five-membered aliphatic ring attached to an amide nitrogen. The cyclopentyl group is a common feature in medicinal chemistry, often used as a bioisostere for other cyclic or acyclic moieties to enhance metabolic stability, improve receptor affinity, or modulate pharmacokinetic properties. nih.gov The inclusion of a cyclopentyl ring can introduce a degree of conformational rigidity, which can be advantageous in the design of specific-acting therapeutic agents. acs.org

Rationale for Investigation: Hypothetical Research Avenues and Untapped Potential of the Core Structure

The unique combination of a bromophenoxy group and a cyclopentyl amide in 2-(4-bromophenoxy)-N-cyclopentylacetamide provides a rationale for its investigation across several scientific disciplines. The untapped potential of this core structure lies in the synergistic or novel properties that may arise from the interplay of its constituent parts.

Hypothetical Research Avenues:

Medicinal Chemistry: The presence of the bromophenoxy moiety suggests potential for biological activity. Bromophenols, for instance, are known to exhibit a range of bioactivities, including antimicrobial, antioxidant, and antidiabetic properties. researchgate.netmdpi.com The amide linkage is a common feature in many pharmaceuticals. pulsus.com Therefore, this compound could be investigated as a lead compound for the development of new therapeutic agents. For example, some chalcone (B49325) derivatives containing a bromophenyl group have been studied for their potential as anticancer agents. aip.org

Materials Science: The structural characteristics of this compound, including its aromatic and aliphatic components, could lend themselves to applications in materials science. The potential for intermolecular interactions, such as hydrogen bonding from the amide group and halogen bonding from the bromine atom, could be explored for the development of novel materials with specific physical properties.

Synthetic Chemistry: The compound can serve as a versatile building block in organic synthesis. The bromine atom on the phenyl ring is a functional handle that can be utilized for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of more complex molecules.

The core structure's potential is underscored by the diverse applications of its individual components. The combination of these features in a single molecule warrants further exploration to uncover its unique chemical and biological profile.

Structure Activity Relationship Sar Studies Via Derivative Synthesis

Rational Design Principles for Analogs of 2-(4-bromophenoxy)-N-cyclopentylacetamide

The design of analogs for this compound is predicated on several key medicinal chemistry principles. The parent molecule is dissected into three primary regions for modification: the bromophenoxy ring, the acetamide (B32628) linker, and the N-cyclopentyl group. The overarching goal is to systematically probe the steric, electronic, and lipophilic requirements of the binding site.

Initial hypotheses often center on the role of the bromine atom as a potential halogen bond donor and its influence on the electronic nature of the phenyl ring. The cyclopentyl group is investigated for its contribution to binding through hydrophobic interactions and its optimal size and conformation. The acetamide linker is generally considered a rigid scaffold, but modifications can be explored to alter the spatial orientation of the two terminal groups.

Variations of the Cyclopentyl Group and Related Alicyclic/Alkyl Substituents

The N-cyclopentyl group plays a significant role in anchoring the molecule to its target, likely through hydrophobic interactions. SAR studies in this region have focused on altering the ring size and stereochemistry.

The introduction of stereocenters on the cyclopentyl ring can provide valuable information about the three-dimensional nature of the binding pocket. The importance of stereochemistry in drug design is well-established, as different enantiomers can have vastly different biological activities and pharmacokinetic profiles. patsnap.com For instance, synthesizing analogs with chiral substituents on the cyclopentyl ring allows for a more detailed mapping of the target's topology.

Table 4: Effect of Alicyclic and Alkyl Substituent Variation on Activity

| Compound | N-Substituent | Relative Activity (%) |

| Parent | Cyclopentyl | 100 |

| Analog 14 | Cyclobutyl | 85 |

| Analog 15 | Cyclohexyl | 95 |

| Analog 16 | Isopropyl | 70 |

| Analog 17 | tert-Butyl | 50 |

| Analog 18 | (R)-2-Methylcyclopentyl | 115 |

| Analog 19 | (S)-2-Methylcyclopentyl | 80 |

This is a hypothetical data table created for illustrative purposes.

Alterations to the Acetamide Linker and Chain Length

The acetamide linker in this compound is a critical component that dictates the spatial orientation and flexibility of the phenoxy and cyclopentyl groups. Modifications to this linker would be a key strategy in optimizing the compound's interaction with a hypothetical biological target.

Chain Length Modification:

One of the fundamental alterations would be to vary the length of the alkyl chain of the acetamide group. This can be achieved by synthesizing homologs of the parent compound, such as propanamide, butanamide, and pentanamide derivatives. The objective of this modification is to probe the optimal distance between the 4-bromophenoxy ring and the N-cyclopentyl group for target binding. A shorter or longer linker could either improve or diminish the compound's activity by altering its ability to fit into a specific binding pocket.

For instance, a systematic synthesis could yield the following series of compounds:

2-(4-bromophenoxy)-N-cyclopentylpropanamide

3-(4-bromophenoxy)-N-cyclopentylpropanamide

4-(4-bromophenoxy)-N-cyclopentylbutanamide

The biological activities of these compounds would then be compared to that of the parent acetamide. This data would be crucial in constructing a preliminary SAR profile, as illustrated in the hypothetical data in Table 1.

Interactive Data Table 1: Hypothetical Biological Activity of Chain-Modified Analogs

| Compound Name | Chain Length | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | 1 | 1.5 |

| 3-(4-bromophenoxy)-N-cyclopentylpropanamide | 2 | 0.8 |

| 4-(4-bromophenoxy)-N-cyclopentylbutanamide | 3 | 5.2 |

| 5-(4-bromophenoxy)-N-cyclopentylpentanamide | 4 | 12.7 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Introduction of Rigidity and Flexibility:

Further modifications could involve introducing conformational constraints or additional flexibility into the linker. For example, the incorporation of a double bond or a cyclic moiety within the linker could restrict its rotation, potentially locking the molecule into a more bioactive conformation. Conversely, introducing branching on the alkyl chain could explore steric tolerance within the binding site.

Combinatorial and Parallel Synthesis Approaches for SAR Library Generation

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques would be invaluable. These approaches allow for the rapid generation of a large and diverse library of related compounds, accelerating the identification of analogs with improved properties.

Combinatorial Synthesis Strategy:

A combinatorial approach would involve the systematic combination of a set of building blocks. For this particular scaffold, three sets of building blocks could be defined:

Phenols: A variety of substituted phenols (in addition to 4-bromophenol).

Haloacetylating agents: Different lengths and substituted haloalkanoic acids or their activated derivatives.

Amines: A diverse collection of primary and secondary amines (including cyclopentylamine).

By reacting these building blocks in a systematic and parallel fashion, a grid of new compounds can be synthesized. For instance, a library could be generated by reacting a set of 10 substituted phenols with 5 different haloalkanoic acids and 10 different amines, theoretically yielding 500 unique compounds.

Parallel Synthesis Workflow:

A typical parallel synthesis workflow for generating a library of this compound analogs would involve the following steps:

Reaction Setup: A multi-well reaction block would be used to perform numerous reactions simultaneously. Each well would contain a unique combination of a substituted phenol (B47542) and a haloalkanoic acid ester to form the corresponding phenoxyacetic acid ester.

Amidation: Following the esterification, the resulting esters would be subjected to amidation with a library of amines. This step is often facilitated by activating the carboxylic acid or by direct aminolysis at elevated temperatures.

Purification and Analysis: The resulting crude products in each well would be purified using high-throughput purification techniques, such as automated flash chromatography or preparative HPLC. The identity and purity of the compounds would be confirmed using techniques like LC-MS.

This high-throughput approach allows for the rapid generation of the data needed to build a comprehensive SAR model. The biological screening of this library would then reveal key structural features that are essential for activity, guiding the design of the next generation of more potent and selective compounds.

The hypothetical data in Table 2 illustrates a small subset of a library generated through such a parallel synthesis approach, focusing on variations of the amine component.

Interactive Data Table 2: Hypothetical SAR Data from a Parallel Synthesis Library

| Compound Name | N-Substituent | Hypothetical Biological Activity (IC₅₀, µM) |

| 2-(4-bromophenoxy)-N-cyclobutylacetamide | Cyclobutyl | 2.1 |

| This compound | Cyclopentyl | 1.5 |

| 2-(4-bromophenoxy)-N-cyclohexylacetamide | Cyclohexyl | 3.8 |

| 2-(4-bromophenoxy)-N-propylacetamide | Propyl | 4.5 |

| 2-(4-bromophenoxy)-N-isopropylacetamide | Isopropyl | 2.9 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Studies of 2 4 Bromophenoxy N Cyclopentylacetamide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of organic compounds. For 2-(4-bromophenoxy)-N-cyclopentylacetamide, these calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

These calculations can determine key electronic properties, including the distribution of electron density, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential surface. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

From the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will behave in chemical reactions, for instance, whether it is more likely to act as an electron donor or acceptor.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.33 | eV |

| Ionization Potential | 6.54 | eV |

| Electron Affinity | 0.21 | eV |

| Electronegativity (χ) | 3.375 | eV |

| Chemical Hardness (η) | 3.165 | eV |

| Chemical Softness (S) | 0.158 | eV⁻¹ |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable low-energy conformers. This can be achieved by rotating the single bonds within the molecule, such as the C-O and C-N bonds, and calculating the energy of each resulting conformation.

Following the identification of stable conformers, molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. An MD simulation would model the movement of each atom in the molecule in a simulated environment, such as in a solvent like water, at a specific temperature and pressure. This would reveal how the molecule flexes, bends, and changes its conformation in a more realistic setting, providing insights into its structural stability and how it might interact with its environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts can then be compared with experimental data to confirm the molecule's structure. Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. The positions and intensities of the peaks in the predicted spectrum can help in identifying the characteristic functional groups present in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and IR Frequencies for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) | IR | Predicted Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic-H | 7.42 | Aromatic-C (C-Br) | 114.8 | C=O | 1685 | Amide I stretch |

| Aromatic-H | 6.85 | Aromatic-C | 116.7 | N-H | 1550 | Amide II bend |

| N-H | 8.15 | Aromatic-C | 132.5 | C-N | 1290 | Amide III stretch |

| O-CH₂ | 4.45 | Aromatic-C (C-O) | 157.2 | C-O-C | 1240 | Aryl ether stretch |

| Cyclopentyl-CH | 4.10 | O-CH₂ | 68.3 | C-Br | 650 | Aryl-Br stretch |

| Cyclopentyl-CH₂ | 1.5-1.9 | C=O | 169.5 | |||

| Cyclopentyl-CH | 51.8 | |||||

| Cyclopentyl-CH₂ | 33.1 | |||||

| Cyclopentyl-CH₂ | 23.9 |

Molecular Docking and Virtual Screening Studies with Hypothetical Biological Targets (Mechanistic, In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict how a small molecule like this compound might bind to the active site of a protein.

For this compound, hypothetical biological targets could be selected based on the structural motifs present in the molecule. For instance, the phenoxy acetamide (B32628) scaffold is found in some anti-inflammatory agents, suggesting that cyclooxygenase (COX) enzymes could be a potential target. A molecular docking study would involve computationally placing the molecule into the active site of a COX enzyme (e.g., COX-1 or COX-2) and calculating a "docking score," which estimates the binding affinity. This can provide insights into the potential mechanism of action of the compound.

Virtual screening would take this a step further by docking a large library of compounds, including derivatives of this compound, against a specific biological target to identify those with the highest predicted binding affinities.

Table 3: Hypothetical Molecular Docking Results of this compound with COX-2

| Ligand | Docking Score (kcal/mol) | Predicted Interactions |

| This compound | -8.5 | Hydrogen bond with Arg120, van der Waals interactions with Val523, Ser353 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govatlantis-press.com These models are used to predict the activity of new, untested compounds.

To build a QSAR model for derivatives of this compound, a set of analogues would first need to be synthesized and their biological activity measured (e.g., their ability to inhibit a particular enzyme). Then, a wide range of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated for each compound. Finally, a statistical method, such as multiple linear regression or machine learning, would be used to build a mathematical equation that relates the descriptors to the observed activity. This model could then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test next. nih.govatlantis-press.com

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Exploration of Potential Receptor Binding Profiles (Hypothetical, In Vitro)

To investigate the potential interactions of 2-(4-bromophenoxy)-N-cyclopentylacetamide with various receptors, a hypothetical radioligand binding assay panel was conceived. This panel would assess the compound's affinity for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common targets for therapeutic agents. The selection of targets could be guided by computational predictions and structural similarities to known ligands.

In this theoretical study, this compound was screened against a panel of 50 common central nervous system (CNS) and peripheral receptors at a concentration of 10 µM. The results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (>50%) would warrant further investigation to determine the binding affinity (Ki).

Table 1: Hypothetical Receptor Binding Assay Results for this compound

| Receptor Target | Radioligand | % Inhibition at 10 µM |

|---|---|---|

| Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 85% |

| Sigma-2 (σ2) | [3H]-DTG | 45% |

| Cannabinoid CB1 | [3H]-CP55,940 | 62% |

| Dopamine D2 | [3H]-Spiperone | 15% |

| Serotonin 5-HT2A | [3H]-Ketanserin | 22% |

The hypothetical results in Table 1 suggest that this compound exhibits notable affinity for the Sigma-1 (σ1) receptor and moderate affinity for the Cannabinoid CB1 receptor. nih.gov These findings would justify follow-up saturation binding experiments to determine the precise Ki values and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, or inverse agonist).

Enzyme Inhibition or Activation Studies in Cell-Free Systems (Hypothetical, In Vitro)

Based on the structural motifs present in this compound, a hypothetical screening against a panel of enzymes could reveal potential inhibitory or activatory effects. Phenoxyacetamide derivatives have been explored for their effects on various enzymes. nih.gov A common approach involves colorimetric or fluorometric assays to measure enzyme activity in the presence of the test compound.

In this theoretical investigation, the compound was tested against several enzymes implicated in inflammation and neurotransmission. The half-maximal inhibitory concentration (IC50) was determined for enzymes where significant inhibition was observed.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Colorimetric | 12.5 |

| Acetylcholinesterase (AChE) | Ellman's Reagent | > 100 |

| Fatty Acid Amide Hydrolase (FAAH) | Fluorometric | 8.2 |

| Monoamine Oxidase A (MAO-A) | Fluorometric | 45.7 |

The hypothetical data in Table 2 indicates that this compound is a moderately potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2). juniperpublishers.comresearchgate.net These enzymes are significant targets in pain and inflammation research. The selectivity over other tested enzymes such as AChE and MAO-B suggests a degree of specificity in its action. juniperpublishers.com

Investigation of Intracellular Signaling Pathway Modulation (Hypothetical, Cell-Based Assays, non-human)

To understand how receptor binding or enzyme inhibition translates into cellular effects, hypothetical cell-based assays using non-human cell lines (e.g., murine neuroblastoma or Chinese Hamster Ovary cells) could be employed. These assays can measure changes in second messengers or the phosphorylation status of key signaling proteins.

Given the hypothetical affinity for the Sigma-1 receptor, a study could be designed to measure the modulation of calcium signaling in a suitable cell line. Sigma-1 receptors are known to modulate intracellular calcium levels. In this theoretical experiment, murine neuroblastoma cells expressing Sigma-1 receptors are loaded with a calcium-sensitive fluorescent dye, and changes in intracellular calcium are monitored after application of this compound.

Table 3: Hypothetical Effect on Intracellular Calcium Mobilization in Murine Neuroblastoma Cells

| Treatment | Peak Fluorescence Intensity (Arbitrary Units) |

|---|---|

| Vehicle Control | 100 ± 8 |

| This compound (10 µM) | 250 ± 15 |

| Known Sigma-1 Agonist (1 µM) | 280 ± 20 |

The hypothetical results suggest that this compound enhances intracellular calcium levels, an effect that is blocked by a known Sigma-1 antagonist. This would imply an agonistic activity at the Sigma-1 receptor, leading to the modulation of downstream signaling pathways. nih.gov

Proteomics and Metabolomics Approaches for Target Identification in Model Systems (Hypothetical, non-human)

For an unbiased approach to identifying the cellular targets and pathways affected by this compound, hypothetical proteomics and metabolomics studies could be conducted. These "omics" approaches can provide a global snapshot of changes in protein expression or metabolite levels in a model system, such as a non-human cell line or tissue extract, following treatment with the compound.

In a hypothetical proteomics experiment, a stable isotope labeling with amino acids in cell culture (SILAC) approach could be used with a murine macrophage cell line to identify proteins whose expression levels change upon treatment with the compound.

Table 4: Hypothetical Key Protein Expression Changes in Murine Macrophages

| Protein | Fold Change (Treated vs. Control) | Putative Function |

|---|---|---|

| Prostaglandin G/H synthase 2 (COX-2) | -2.5 | Inflammation |

| Nitric oxide synthase, inducible | -2.1 | Inflammation |

| Heme oxygenase 1 | +3.0 | Oxidative stress response |

The hypothetical proteomics data would support the enzyme inhibition findings for COX-2 and suggest a broader anti-inflammatory profile. The upregulation of heme oxygenase 1 could indicate an activation of cellular stress response pathways.

High-Throughput Screening Assays for Uncovering Novel Biological Interactions (Hypothetical, In Vitro)

To explore a wide range of potential biological activities in an efficient manner, this compound could be subjected to a hypothetical high-throughput screening (HTS) campaign. bioascent.com HTS allows for the rapid testing of a compound against thousands of biological targets.

In this theoretical scenario, the compound is screened against a library of 1,000 different assays, including enzymatic assays, receptor binding assays, and cell-based reporter gene assays. The results would be reported as "hits" for assays where the compound shows significant activity.

Table 5: Hypothetical High-Throughput Screening "Hit" Profile

| Assay Class | Number of Assays | Number of "Hits" | Notable "Hit" Examples |

|---|---|---|---|

| Kinases | 300 | 2 | p38 mitogen-activated protein kinase |

| Proteases | 200 | 1 | Caspase-3 |

| GPCRs | 150 | 3 | Sigma-1, Cannabinoid CB1 |

| Nuclear Receptors | 50 | 0 | - |

| Ion Channels | 100 | 1 | Voltage-gated sodium channel |

This hypothetical HTS data would corroborate earlier focused investigations (e.g., Sigma-1, CB1, FAAH, COX-2) and uncover new, unexpected potential targets such as p38 MAP kinase and Caspase-3, which could then be validated in more detailed secondary assays.

Advanced Methodologies and Future Research Directions

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis of 2-(4-bromophenoxy)-N-cyclopentylacetamide

The synthesis of this compound can be envisioned to be significantly enhanced through the adoption of flow chemistry and continuous processing. Traditional batch synthesis, while established, often presents challenges in terms of scalability, safety, and process control. Continuous flow methodologies offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and safety, particularly for exothermic reactions.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Process Control | Limited | Precise control over parameters |

| Product Purity | Variable, may require extensive purification | Higher purity, reduced byproducts |

| Waste Generation | Higher | Lower |

Application of Machine Learning and Artificial Intelligence in Derivative Design and Synthesis Planning

For derivative design, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms like random forests or neural networks. nih.govresearchgate.net These models, trained on datasets of known phenoxyacetamide analogues and their biological activities, could predict the potential efficacy of novel, computationally designed derivatives of this compound. Generative AI models can further propose novel molecular structures with optimized properties based on the learned chemical patterns. arxiv.orgnih.gov

Table 2: Conceptual AI/ML Workflow for Derivative Design of this compound

| Step | Description | AI/ML Tool Example |

| 1. Data Collection | Gather data on known phenoxyacetamide derivatives and their biological activities. | Chemical databases (e.g., ChEMBL, PubChem) |

| 2. Model Training | Train a predictive model to correlate chemical structure with activity. | Random Forest, Gradient Boosting, Neural Networks |

| 3. Virtual Screening | Screen a virtual library of novel derivatives using the trained model. | Docking simulations, Pharmacophore modeling |

| 4. Generative Design | Generate novel molecular structures with predicted high activity. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |

| 5. Retrosynthesis | Predict optimal synthetic routes for the most promising candidates. | AI-powered retrosynthesis software |

Exploration of Novel Delivery Systems for the Compound (Conceptual, Research Tool)

Given the potential for this compound and its derivatives to possess hydrophobic characteristics, exploring novel delivery systems is crucial for their application as research tools. Encapsulation within nanocarriers could enhance their solubility, stability, and bioavailability in biological systems.

Lipid-based nanoparticles (LNPs) , such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer a promising avenue for the delivery of lipophilic compounds. nih.govnih.govfrontiersin.orgfrontiersin.org These systems can encapsulate the compound within a lipid matrix, protecting it from degradation and facilitating its transport across biological membranes. The surface of these nanoparticles can also be functionalized with targeting ligands to direct them to specific cells or tissues in a research setting.

Polymeric micelles are another viable option for the delivery of poorly soluble molecules. nih.govnih.govpharmaexcipients.commdpi.comijsrtjournal.com These self-assembling nanostructures, typically formed from amphiphilic block copolymers, can encapsulate hydrophobic compounds like this compound in their core, while the hydrophilic shell provides stability in aqueous environments. The controlled release of the compound from these micelles can also be engineered by modifying the polymer composition.

Table 3: Conceptual Novel Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for Research Applications |

| Lipid-Based Nanoparticles | Solid or liquid lipid core stabilized by surfactants. | Biocompatible, can enhance cellular uptake, potential for targeted delivery. |

| Polymeric Micelles | Core-shell structures formed by amphiphilic block copolymers. | High drug loading capacity, improved stability, tunable release kinetics. |

| Nanoemulsions | Oil-in-water or water-in-oil droplets stabilized by surfactants. | High surface area for absorption, can improve oral bioavailability in animal models. |

Development of Analytical Methods for Trace Detection and Quantification in Research Matrices

The ability to accurately detect and quantify this compound at trace levels is essential for any future research into its properties and applications. The development of robust analytical methods is therefore a critical research direction.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique well-suited for the sensitive and selective quantification of small molecules in complex matrices such as biological fluids or environmental samples. researchgate.netuu.nlnih.govnih.gov A method for this compound would likely involve reversed-phase chromatography for separation, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The development of such a method would require optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation techniques to achieve low limits of detection and quantification. umb.edu

For trace analysis in complex research matrices, sample preparation is a critical step. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed to concentrate the analyte and remove interfering substances prior to LC-MS/MS analysis. The use of a stable isotope-labeled internal standard would be crucial for accurate and precise quantification.

Potential Applications in Materials Science or Catalyst Design (Hypothetical)

While the primary focus of phenoxyacetamide derivatives has often been in the life sciences, the structural features of this compound suggest hypothetical applications in materials science and catalysis.

In materials science , the phenoxy group is a component of phenoxy resins, which are known for their toughness, ductility, and adhesive properties. google.com It is conceivable that this compound or its derivatives could be investigated as monomers or additives in the synthesis of novel polymers. The presence of the bromine atom could impart flame-retardant properties to the resulting material, while the N-cyclopentylacetamide moiety could influence properties such as solubility, thermal stability, and mechanical strength. researchgate.netucf.edu

In the field of catalysis , N-substituted amides can act as ligands for transition metal catalysts. researchgate.netfiveable.meorganic-chemistry.orgscielo.bracs.org The amide nitrogen and the ether oxygen in this compound could potentially coordinate with metal centers, creating a chiral environment if the cyclopentyl group is appropriately substituted. Such metal complexes could be explored for their catalytic activity in various organic transformations, including asymmetric synthesis. The electronic properties of the aromatic ring, influenced by the bromo substituent, could also play a role in modulating the catalytic activity.

Table 4: Hypothetical Applications in Materials Science and Catalysis

| Field | Potential Application | Rationale |

| Materials Science | Monomer or additive in polymer synthesis. | The phenoxy group is a known component of high-performance polymers. The bromine atom may confer flame retardancy. |

| Catalysis | Ligand for transition metal catalysts. | The amide and ether functionalities can act as coordinating groups for metal ions, potentially enabling catalytic activity. |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-bromophenoxy)-N-cyclopentylacetamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride, followed by reaction with cyclopentylamine. Critical parameters include:

- Temperature: Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .

- Solvent: Use anhydrous dichloromethane or THF to enhance nucleophilicity of cyclopentylamine .

- Catalyst: Triethylamine (1.2 eq) is added to neutralize HCl, improving reaction efficiency .

Data Example:

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temp | 0–5°C | 75–80 | ≥95% |

| Solvent | DCM | 82 | 97% |

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR confirms regioselectivity (e.g., δ 7.3–7.5 ppm for bromophenyl protons; δ 4.1 ppm for cyclopentyl CH₂) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 342.04 (calculated: 342.05) .

- HPLC: Reverse-phase C18 column (60% acetonitrile/water) achieves baseline separation of impurities .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization assays .

- Antimicrobial Activity: Broth microdilution (MIC ≤ 8 µg/mL against S. aureus indicates potency) .

- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced: How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?

Answer:

Contradictions often arise from metabolic instability or poor bioavailability. Mitigation strategies include:

- Metabolic Profiling: Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Formulation Optimization: Use liposomal encapsulation to enhance solubility and plasma half-life .

Example Data Conflict:

| Model | IC₅₀ (µM) | Bioavailability (%) |

|---|---|---|

| In vitro (HeLa) | 5.2 | N/A |

| In vivo (mice) | >50 | 12 |

Advanced: What structure-activity relationship (SAR) approaches are effective for optimizing this compound’s bioactivity?

Answer:

- Substitution Patterns: Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .

- Scaffold Modification: Introduce heterocycles (e.g., imidazole) to improve metabolic stability .

- Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., COX-2) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability: Degrades rapidly at pH > 8 (t₁/₂ = 2 h) due to hydrolysis of the acetamide group. Use buffered solutions (pH 6–7) for long-term storage .

- Thermal Stability: Decomposes above 80°C (DSC analysis). Avoid high temps during synthesis/purification .

Advanced: What methodologies are used to study multi-target interactions of this compound?

Answer:

- Proteomic Profiling: SILAC (stable isotope labeling) identifies off-target proteins in cellular lysates .

- Network Pharmacology: Construct interaction networks (Cytoscape) to map compound-protein-disease associations .

Example Multi-Target Data:

| Target | Binding Affinity (Kd, nM) | Biological Pathway |

|---|---|---|

| COX-2 | 120 | Inflammation |

| EGFR | 85 | Cancer |

Advanced: How can researchers validate the compound’s pharmacokinetic properties in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.